molecular formula C16-H15-N2.Cl B1663339 4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride CAS No. 64651-39-4

4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride

Cat. No. B1663339
CAS RN: 64651-39-4
M. Wt: 270.75 g/mol
InChI Key: CZWNQQJOJRLUSS-UHFFFAOYSA-N
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Description

4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride, also known as MPP+, is a chemical compound that has been widely studied in scientific research due to its potential applications in the field of neuroscience. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease.

Scientific Research Applications

Structural and Stability Analysis

Research by Foretić et al. (2012) investigated the stability and ionization ability of pyridinium derivatives, including those structurally related to 4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride. They found differences in stability and ionization ability among these compounds in aqueous environments, crucial for understanding their behavior in biological systems (Foretić et al., 2012).

Polymer Chemistry Applications

Luca et al. (1980) explored the addition reaction between poly(4-vinylpyridinium chloride) and electrophilic vinyl compounds, leading to ammonium quaternary polymers. This research provides insights into the polymerization potential of compounds similar to 4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride (Luca et al., 1980).

Nonlinear Optical Properties

Li et al. (2012) synthesized thienyl-substituted pyridinium salts, including structures related to the compound , to study their nonlinear optical (NLO) properties. This research is significant for the development of optical materials and technologies (Li et al., 2012).

Catalytic Applications

Shirini et al. (2014) utilized poly(4-vinylpyridinium) perchlorate as a catalyst for synthesizing biscoumarins and bisindoles. The study highlights the catalytic efficiency of pyridinium-based compounds in organic synthesis (Shirini et al., 2014).

properties

CAS RN

64651-39-4

Product Name

4-(2-(1H-Indol-3-yl)vinyl)-1-methylpyridinium chloride

Molecular Formula

C16-H15-N2.Cl

Molecular Weight

270.75 g/mol

IUPAC Name

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;chloride

InChI

InChI=1S/C16H14N2.ClH/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H

InChI Key

CZWNQQJOJRLUSS-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[Cl-]

SMILES

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[Cl-]

Other CAS RN

64651-39-4

synonyms

3-[(E)-2-(1-Methylpyridin-1-ium-4-yl)ethenyl]-1H-indole Chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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